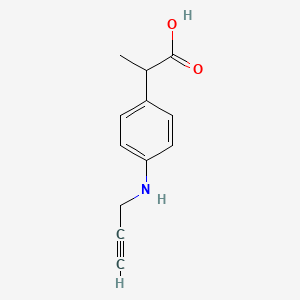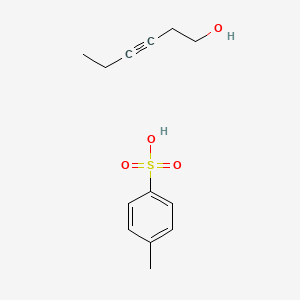
Hex-3-yn-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hex-3-yn-1-ol can be synthesized through various methods, including the hydration of hex-3-yne using a hydroboration-oxidation reaction. This involves the addition of borane (BH3) to hex-3-yne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
Hex-3-yne+BH3→Hex-3-yn-1-yl borane
Hex-3-yn-1-yl borane+H2O2+NaOH→Hex-3-yn-1-ol+B(OH)3
4-Methylbenzenesulfonic acid can be prepared by sulfonating toluene with sulfuric acid (H2SO4) or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation:
Toluene+H2SO4→4-Methylbenzenesulfonic acid+H2O
Industrial Production Methods
Industrial production of Hex-3-yn-1-ol involves the same hydroboration-oxidation method but on a larger scale, with optimized reaction conditions to maximize yield and purity. Similarly, 4-methylbenzenesulfonic acid is produced industrially by sulfonating toluene in large reactors, followed by purification processes to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hex-3-yn-1-ol and 4-methylbenzenesulfonic acid undergo various chemical reactions, including:
Oxidation: Hex-3-yn-1-ol can be oxidized to hex-3-ynoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The triple bond in Hex-3-yn-1-ol can be reduced to a double bond or single bond using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group in Hex-3-yn-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form hex-3-yn-1-yl chloride.
4-Methylbenzenesulfonic acid can undergo:
Esterification: Reacting with alcohols to form esters, such as 4-methylbenzenesulfonic acid hex-5-ynyl ester.
Neutralization: Reacting with bases to form salts, such as sodium 4-methylbenzenesulfonate.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2 with Pd/C
Substitution reagents: SOCl2
Esterification reagents: Alcohols and acid catalysts
Major Products Formed
Oxidation: Hex-3-ynoic acid
Reduction: Hex-3-en-1-ol or hexan-1-ol
Substitution: Hex-3-yn-1-yl chloride
Esterification: 4-Methylbenzenesulfonic acid hex-5-ynyl ester
Aplicaciones Científicas De Investigación
Hex-3-yn-1-ol and 4-methylbenzenesulfonic acid have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Hex-3-yn-1-ol can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and as catalysts in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Hex-3-yn-1-ol involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the hydroxyl group and the triple bond. The hydroxyl group can act as a nucleophile, while the triple bond can undergo addition reactions. 4-Methylbenzenesulfonic acid acts as a strong acid, donating protons in various reactions and forming sulfonate esters and salts.
Comparación Con Compuestos Similares
Hex-3-yn-1-ol can be compared to other alkyne alcohols such as propargyl alcohol (prop-2-yn-1-ol) and but-2-yn-1-ol. These compounds share similar reactivity due to the presence of the triple bond and hydroxyl group but differ in their carbon chain length and specific applications.
4-Methylbenzenesulfonic acid can be compared to other sulfonic acids like benzenesulfonic acid and methanesulfonic acid. While they all share the sulfonic acid functional group, their reactivity and applications vary based on the substituents attached to the aromatic ring or alkyl chain.
Conclusion
Hex-3-yn-1-ol;4-methylbenzenesulfonic acid is a compound with unique chemical properties and diverse applications in various fields
Propiedades
Número CAS |
51721-35-8 |
|---|---|
Fórmula molecular |
C13H18O4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
hex-3-yn-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7/h2-5H,1H3,(H,8,9,10);7H,2,5-6H2,1H3 |
Clave InChI |
WMAUVCWYHLCKNG-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


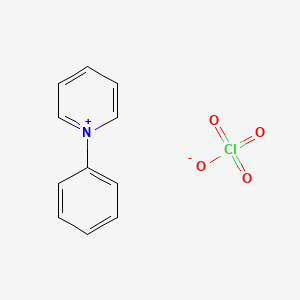
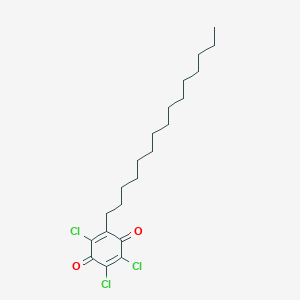
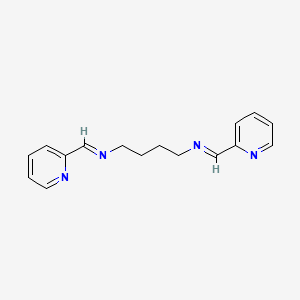
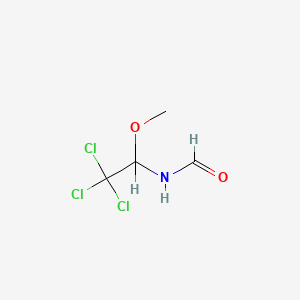
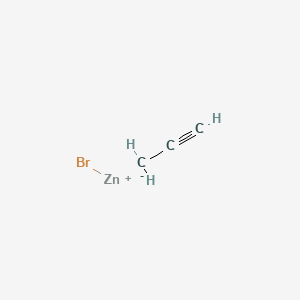
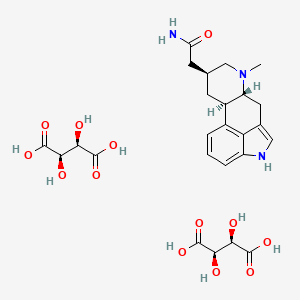
![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
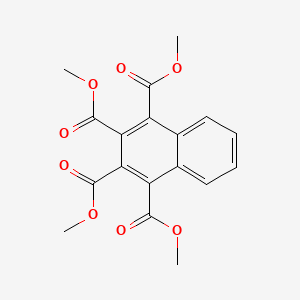
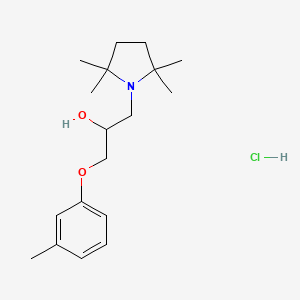
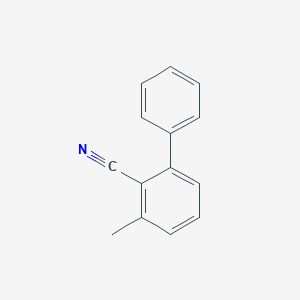
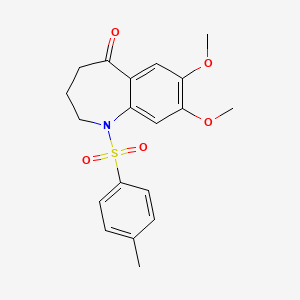
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
